2-Aminopentane: Comprehensive Chemical Architecture, Synthesis, and Pharmaceutical Applications
2-Aminopentane: Comprehensive Chemical Architecture, Synthesis, and Pharmaceutical Applications
Executive Summary
2-Aminopentane (systematically named pentan-2-amine) is a versatile aliphatic primary amine characterized by a five-carbon chain with an amino group at the C2 position[1]. Because the C2 carbon is bonded to four distinct groups, it is a chiral center, allowing the molecule to exist as both (R)- and (S)-enantiomers[2]. In modern drug discovery and organic synthesis, 2-aminopentane serves as a critical building block, particularly in the hit-to-lead optimization process[3] and the synthesis of non-canonical amino acids (NcAAs)[4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, advanced synthetic protocols, and applications in pharmaceutical development.
Molecular Architecture and Physicochemical Profiling
The structural framework of 2-aminopentane (SMILES: CCCC(C)N) provides a unique balance of lipophilicity and basicity. The primary amine group acts as both a hydrogen bond donor and acceptor, making it highly reactive toward electrophiles in acylation and reductive amination reactions[1].
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of 2-aminopentane. Note that while some properties apply to the racemic mixture, specific optical properties are unique to the isolated enantiomers.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N | [5] |
| Molecular Weight | 87.16 g/mol | [5] |
| Boiling Point | 90.5–91.5 °C | [6] |
| Density | 0.736 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4020 | [2] |
| pKa (Predicted) | ~11.04 | [2] |
| LogP | 1.28 – 1.41 | [6],[2] |
| Specific Rotation ([α]D) | +8.5° (c = 1, H₂O) for (2S)-enantiomer | [2] |
Advanced Synthetic Methodologies
The synthesis of 2-aminopentane requires strict control over reaction conditions to prevent over-alkylation and, when necessary, to control stereochemistry.
Gabriel Synthesis (Ing-Manske Procedure)
Direct alkylation of ammonia with 2-bromopentane typically yields an uncontrollable mixture of primary, secondary, and tertiary amines. Causality of Choice: The Gabriel synthesis circumvents this by using potassium phthalimide. The bulky phthalimide anion sterically completely blocks multiple alkylations, ensuring the exclusive formation of the primary amine[7].
Step-by-Step Protocol:
-
Alkylation: Suspend potassium phthalimide (1.0 eq) in dimethylformamide (DMF). Causality: DMF is a dipolar aprotic solvent that poorly solvates the phthalimide anion, drastically increasing its nucleophilicity and accelerating the otherwise slow Sₙ2 reaction[7].
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Addition: Add 2-bromopentane (1.1 eq) dropwise and heat the mixture to 150 °C for 4 hours.
-
Intermediate Validation (Self-Validating Step): Cool the mixture and precipitate the N-(2-pentyl)phthalimide intermediate by adding crushed ice. Filter and determine the melting point. If the melting point matches literature values, the Sₙ2 alkylation was successful, validating progression to the next step.
-
Hydrazinolysis (Ing-Manske): Reflux the isolated intermediate with hydrazine hydrate (NH₂NH₂) in ethanol. This cleaves the phthalimide ring, precipitating phthalhydrazide and releasing 2-aminopentane[7].
-
Isolation: Filter out the solid phthalhydrazide and purify the free 2-aminopentane via fractional distillation (collecting the fraction boiling at 90.5–91.5 °C)[6].
Biocatalytic Transaminase Cascades for Enantiopure Synthesis
For pharmaceutical applications requiring the pure (S)-enantiomer, traditional chemical resolution is inefficient. Causality of Choice: Amine transaminases (ATAs) offer exquisite stereoselectivity (>98% ee) and operate under mild, biocompatible conditions without heavy metals[8],[4].
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP) as the essential enzyme cofactor.
-
Substrate Loading: Add 2-pentanone (50 mM) as the prochiral ketone acceptor[8].
-
Amine Donor Excess: Add isopropylamine (500 mM). Causality: Wild-type ATAs suffer from severe product inhibition and unfavorable thermodynamics. Using a 10-fold excess of isopropylamine drives the equilibrium forward via Le Chatelier's principle[8].
-
Enzyme Addition: Introduce the engineered (S)-selective amine transaminase (e.g., ATA-113) and incubate at 30 °C for 24 hours with gentle agitation[4].
-
In-Situ Validation (Self-Validating Step): Periodically sample the headspace for acetone (the deaminated byproduct). The continuous generation of acetone confirms active transamination.
-
Extraction: Basify the aqueous phase to pH > 12 using NaOH to fully deprotonate the amine, then extract with dichloromethane (DCM). Dry over MgSO₄ and concentrate under reduced pressure[9].
Biocatalytic transaminase cascade for the stereoselective synthesis of (S)-2-aminopentane.
Analytical Characterization and Validation
Enantiomeric Excess (ee) Determination via Chiral GC-FID
To guarantee the stereopurity of the biocatalytically synthesized (S)-2-aminopentane, chiral Gas Chromatography with Flame Ionization Detection (GC-FID) is employed.
Causality of Choice: Underivatized primary aliphatic amines interact strongly with the free silanol groups on GC columns, causing severe peak tailing and inaccurate integration. Derivatizing the amine into an amide drastically increases volatility and eliminates hydrogen-bonding interactions, ensuring sharp, baseline-resolved peaks[8].
Step-by-Step Protocol:
-
Derivatization: Mix 50 µL of the extracted 2-aminopentane with 100 µL of acetic anhydride and 10 mg of 4-dimethylaminopyridine (DMAP) in 1 mL of DCM. Stir for 30 minutes at room temperature[8].
-
Quenching: Add 1 mL of saturated NaHCO₃ to quench unreacted acetic anhydride. Extract the organic layer.
-
GC-FID Injection: Inject 1 µL of the organic layer into a GC equipped with a chiral stationary phase (e.g., CP-Chirasil-Dex CB).
-
Validation (Self-Validating Step): Calculate the area under the curve (AUC) for both the (R) and (S) peaks. The protocol is validated if the baseline resolution (Rs) > 1.5. An enantiomeric excess (ee) > 98% confirms the success of the biocatalytic cascade[8]. Alternatively, measure the specific rotation using a polarimeter; a reading of +8.5° (c = 1, H₂O) independently validates the presence of pure (2S)-pentan-2-amine[2].
Applications in Drug Development
Hit-to-Lead Optimization
In the hit-to-lead phase of drug discovery, high-throughput screening (HTS) often yields weakly active compounds. 2-Aminopentane is frequently grafted onto these scaffolds to optimize their pharmacokinetic (PK) profiles[3]. The addition of the branched pentyl chain systematically increases the lipophilicity (LogP ~1.4)[2] of the lead compound, enhancing cell membrane permeability while the basic amine group improves solubility in acidic gastric environments.
Integration of 2-aminopentane into the hit-to-lead optimization workflow.
Synthesis of Non-Canonical Amino Acids and Antimalarials
2-Aminopentane is a vital precursor in the synthesis of non-canonical amino acids (NcAAs). NcAAs are incorporated into hybrid peptide drugs to confer resistance against proteolytic degradation by endogenous peptidases, thereby extending the drug's half-life[4]. Furthermore, derivatives of 2-aminopentane, such as 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane, are utilized as side-chain coupling partners in the synthesis of 4-amino-7-chloroquinoline analogues, which are critical in the development of next-generation antimalarial therapeutics like hydroxychloroquine[10].
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- 4. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids | MDPI [mdpi.com]
- 5. 2-Pentanamine | C5H13N | CID 12246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
